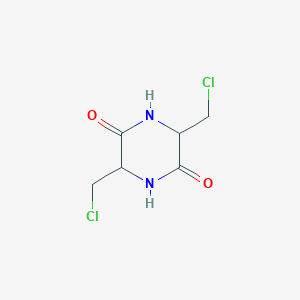

3,6-Bis(chloromethyl)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-bis(chloromethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2/c7-1-3-5(11)10-4(2-8)6(12)9-3/h3-4H,1-2H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDFUUWGCSFGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313541 | |

| Record name | 3,6-bis(chloromethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15948-95-5 | |

| Record name | NSC271941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-bis(chloromethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Bis Chloromethyl Piperazine 2,5 Dione

Classical and Evolving Synthetic Routes to the Core Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring system, also known as a diketopiperazine (DKP), is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceutically active compounds. researchgate.netcsu.edu.au The most classical and straightforward method for synthesizing the unsubstituted piperazine-2,5-dione scaffold is the self-condensation of glycine (B1666218). mdpi.com This is typically achieved by heating glycine or its simple esters, leading to a cyclization reaction that forms the six-membered ring.

Evolving synthetic routes to substituted piperazine-2,5-diones often involve the cyclization of dipeptides. researchgate.netsciprofiles.com This approach offers greater control over the substitution pattern on the ring. For instance, the cyclization of a dipeptide composed of two different amino acids can lead to a disubstituted piperazine-2,5-dione. The reaction conditions for these cyclizations can vary widely, from thermal condensation to the use of various coupling agents to facilitate amide bond formation and subsequent intramolecular cyclization.

Another evolving strategy is to build upon a pre-formed piperazine-2,5-dione core. csu.edu.auresearchgate.net This involves the functionalization of the parent ring system, which can be achieved through various reactions, such as condensations with aldehydes. mdpi.com For example, 1,4-diacetylpiperazine-2,5-dione (B1297580) can be used as a starting material to control the stepwise condensation with different aldehydes, allowing for the synthesis of unsymmetrical bis-arylidene derivatives. mdpi.com

The choice of synthetic route to the piperazine-2,5-dione scaffold is often dictated by the desired substitution pattern and the availability of starting materials. The following table summarizes some of the common approaches:

| Synthetic Approach | Starting Materials | Key Features |

| Self-condensation | Glycine or its esters | Simple, direct route to the unsubstituted scaffold. |

| Dipeptide cyclization | Dipeptides | Allows for the introduction of various substituents. |

| Functionalization of the core | Piperazine-2,5-dione, 1,4-diacetylpiperazine-2,5-dione | Enables stepwise introduction of functional groups. |

Introduction of Chloromethyl Functionalities: Direct and Indirect Methods

Once the piperazine-2,5-dione scaffold is obtained, the next critical step is the introduction of the chloromethyl groups at the 3 and 6 positions. This can be achieved through both direct and indirect methods.

A plausible direct method involves the chloromethylation of a suitable precursor, such as 3,6-bis(hydroxymethyl)piperazine-2,5-dione. This precursor can be synthesized from the corresponding amino acid, serine, through bimolecular cyclization. cymitquimica.com The hydroxyl groups can then be converted to chloromethyl groups using a suitable chlorinating agent, such as thionyl chloride or a mixture of triphenylphosphine (B44618) and carbon tetrachloride.

Indirect methods might involve the synthesis of the piperazine-2,5-dione ring from a starting material that already contains the chloromethyl functionality. For example, the cyclization of a dipeptide derived from 3-chloroalanine (B1143638) could potentially yield the desired product. However, the reactivity of the chloromethyl group might pose challenges during the cyclization step, potentially leading to side reactions.

Achieving regioselectivity in the synthesis of 3,6-disubstituted piperazine-2,5-diones is inherently controlled by the choice of starting materials when employing the dipeptide cyclization route. By using two molecules of the same amino acid derivative, a symmetrical 3,6-disubstituted product is obtained.

In the case of functionalizing a pre-existing piperazine-2,5-dione scaffold, regioselectivity can be more challenging. However, the symmetry of the 3,6-positions in the parent ring often leads to double functionalization. For direct chloromethylation, if the reaction is carried out on 3,6-bis(hydroxymethyl)piperazine-2,5-dione, the regioselectivity is predetermined by the structure of the starting material.

The stereochemistry at the 3 and 6 positions of the piperazine-2,5-dione ring is a crucial aspect of its synthesis. The relative stereochemistry of the substituents can be either cis or trans. When synthesizing the scaffold from amino acid precursors, the stereochemistry of the starting amino acids dictates the stereochemistry of the final product. For example, the cyclization of L-amino acids will lead to a specific stereoisomer.

Controlling the formation of cis versus trans isomers is a significant challenge. In some cases, hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones has been shown to predominantly yield the cis isomer. csu.edu.auresearchgate.net The specific conditions of the reaction, including the choice of catalyst and solvent, can influence the stereochemical outcome. For the synthesis of 3,6-bis(chloromethyl)piperazine-2,5-dione, the stereochemistry would likely be established during the formation of the ring from chiral precursors.

Optimization of Reaction Conditions and Yields for Academic Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3,6-bis(chloromethyl)piperazine-2,5-dione in an academic setting. Key parameters that are often varied include temperature, reaction time, solvent, and the choice of reagents and catalysts.

For the cyclization of dipeptides, the choice of coupling agent and the reaction temperature can significantly impact the yield. In the case of chloromethylation of 3,6-bis(hydroxymethyl)piperazine-2,5-dione, the stoichiometry of the chlorinating agent and the reaction temperature need to be carefully controlled to avoid side reactions, such as the formation of elimination products.

The following table provides a hypothetical example of parameters that could be optimized for the chlorination step:

| Parameter | Range Explored | Optimal Condition (Hypothetical) |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride, PCl5 | Thionyl chloride |

| Solvent | Dichloromethane, Chloroform, Toluene | Dichloromethane |

| Temperature | 0 °C to reflux | 25 °C |

| Reaction Time | 1 to 24 hours | 4 hours |

Development of Green Chemistry Approaches in Compound Synthesis Research

In recent years, there has been a growing emphasis on the development of green chemistry approaches in organic synthesis. For the synthesis of 3,6-bis(chloromethyl)piperazine-2,5-dione, several green chemistry principles could be applied.

One key area is the use of safer solvents. Traditional chlorination reactions often employ chlorinated solvents, which are environmentally hazardous. Exploring the use of greener alternatives, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, could reduce the environmental impact of the synthesis.

Another aspect is atom economy. The ideal synthesis would incorporate all the atoms from the starting materials into the final product. While the substitution reaction for chlorination has inherent limitations in atom economy, choosing reagents that generate less waste is beneficial.

Furthermore, exploring catalytic methods for the chlorination step, as opposed to stoichiometric reagents, could also be a greener approach. While not commonly reported for this specific transformation, the development of such catalytic systems would be a significant advancement.

Analysis of Synthetic Intermediates and Side Products in Reaction Pathways

The analysis of synthetic intermediates and side products is essential for understanding the reaction pathway and for optimizing the reaction conditions. In the synthesis of 3,6-bis(chloromethyl)piperazine-2,5-dione, several intermediates and side products can be anticipated.

During the formation of the piperazine-2,5-dione scaffold via dipeptide cyclization, potential side products include linear dipeptides that have not cyclized, as well as oligomers. In the chlorination of 3,6-bis(hydroxymethyl)piperazine-2,5-dione, a potential intermediate would be the mono-chlorinated species. A possible side product could be the elimination product, leading to the formation of a double bond.

Various analytical techniques are employed to identify and characterize these species. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of the desired product and any impurities. researchgate.net Mass spectrometry is used to confirm the molecular weight of the compounds. Chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the purity of the product and to separate different components of the reaction mixture.

Chemical Reactivity and Reaction Mechanisms of 3,6 Bis Chloromethyl Piperazine 2,5 Dione

Nucleophilic Substitution Reactions at the Chloromethyl Centers

The primary mode of reactivity for 3,6-Bis(chloromethyl)piperazine-2,5-dione involves the nucleophilic substitution of the chloride ions from the two chloromethyl side chains. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, characteristic of primary alkyl halides. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles.

A related compound, 2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride, has demonstrated alkylating activity through its reaction with 4-(p-nitrobenzyl)pyridine and diethylamine. nih.gov This supports the view that the chloromethyl groups in 3,6-bis(chloromethyl)piperazine-2,5-dione act as effective alkylating agents, readily undergoing substitution reactions. nih.gov

While specific kinetic and thermodynamic parameters for 3,6-Bis(chloromethyl)piperazine-2,5-dione are not extensively documented in publicly available literature, the kinetics of its SN2 reactions can be inferred from general principles and studies on similar structures. The reaction rate is dependent on the concentrations of both the substrate (the piperazinedione) and the attacking nucleophile.

The general rate law is expressed as: Rate = k [R-CH2Cl] [Nu-] where R represents the piperazine-2,5-dione core and Nu- is the nucleophile.

The reaction proceeds through a high-energy transition state where the nucleophile is forming a new bond to the carbon, and the carbon-chlorine bond is simultaneously breaking. The thermodynamics are typically favorable, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-chlorine bond, and the release of a stable chloride leaving group. Studies on the kinetics of nucleophilic substitution with various amines (piperidine, piperazine (B1678402), morpholine) on different chlorinated heterocyclic and aromatic systems have shown that the reactions are highly dependent on the solvent and the nature of the amine. researchgate.net

The efficiency and outcome of the nucleophilic substitution are significantly influenced by the properties of the nucleophile and the conditions under which the reaction is performed.

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is influenced by factors such as basicity, polarizability, and the presence of steric hindrance. For instance, thiols (R-S-) and azides (N3-) are excellent nucleophiles for this type of substitution. Amines, both primary and secondary, are also effective nucleophiles, leading to the formation of aminomethyl derivatives.

Solvent Effects: Polar aprotic solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile (B52724) are ideal for SN2 reactions. acs.org These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's effective strength and accelerating the reaction rate.

Temperature: Increasing the reaction temperature generally increases the rate of substitution, as it provides the necessary activation energy for the reactants to reach the transition state.

Steric Hindrance: The rate of SN2 reactions is sensitive to steric bulk. While the chloromethyl groups are relatively unhindered, bulky nucleophiles may react more slowly. Similarly, the piperazinedione scaffold itself could influence the approach of very large nucleophiles.

The following table summarizes typical nucleophilic substitution reactions at the chloromethyl centers.

| Nucleophile | Reaction Product | Typical Conditions |

|---|---|---|

| Azide (B81097) (e.g., NaN3) | 3,6-Bis(azidomethyl)piperazine-2,5-dione | DMF, 50-80 °C |

| Primary/Secondary Amine (e.g., R2NH) | 3,6-Bis((dialkylamino)methyl)piperazine-2,5-dione | Acetonitrile, DIPEA, 90 °C |

| Thiolate (e.g., R-SNa) | 3,6-Bis((alkylthio)methyl)piperazine-2,5-dione | Ethanol, Room Temp |

| Cyanide (e.g., KCN) | 3,6-Bis(cyanomethyl)piperazine-2,5-dione | DMSO, 60-100 °C |

Electrophilic Reactivity of the Piperazine-2,5-dione Ring

The piperazine-2,5-dione ring itself presents sites for electrophilic attack. The α-carbons (the CH groups to which the chloromethyl substituents are attached) are flanked by an amide nitrogen and a carbonyl group, making their protons acidic and removable by a strong base. The resulting enolate is nucleophilic and can react with electrophiles.

A common reaction is the condensation with aldehydes, such as benzaldehyde (B42025) derivatives, at these α-positions. csu.edu.au This reaction is typically carried out in the presence of a base like sodium acetate (B1210297) in acetic anhydride (B1165640) and leads to the formation of (Z,Z)-bis(benzylidene)piperazine-2,5-diones. csu.edu.auresearchgate.net

Furthermore, the amide nitrogens can be N-acylated or N-alkylated, though this often requires activation. For example, the use of 1,4-diacetyl-piperazine-2,5-dione allows for the stepwise and unsymmetrical synthesis of bis-arylidene derivatives. mdpi.com Studies have also shown that activating the ring, for instance with a Boc (tert-butyloxycarbonyl) group, can enhance the electrophilic character of the lactam carbonyl groups, making them susceptible to ring-opening by nucleophiles. nih.gov

Rearrangement and Cyclization Reactions Involving the Chloromethyl Groups

Intramolecular reactions involving the chloromethyl groups can lead to rearrangement or cyclization products, although such reactions are less common than intermolecular substitutions. If a suitable nucleophile is present within the molecule or is introduced onto the amide nitrogen, an intramolecular SN2 reaction can occur.

For instance, if one chloromethyl group were converted to a nucleophilic species (e.g., a thiol via substitution), it could potentially attack the other chloromethyl carbon, leading to a bicyclic product. However, specific examples of such rearrangements for this particular compound are not well-documented. The formation of the piperazine-2,5-dione ring itself can be achieved through methods like the Dieckmann cyclization of acyclic precursors, but this does not involve the pre-existing chloromethyl groups. epa.govresearchgate.net

Derivatization Strategies and Functional Group Transformations for Research Applications

The high reactivity of the chloromethyl groups makes 3,6-Bis(chloromethyl)piperazine-2,5-dione a versatile scaffold for creating diverse molecular libraries for research. The primary derivatization strategy is nucleophilic substitution, which allows for the introduction of a vast array of functional groups.

Synthesis of Cross-linking Agents: As a bifunctional alkylating agent, the compound can be used to cross-link biomacromolecules. By reacting with nucleophilic residues on proteins (e.g., cysteine, lysine) or nucleic acids, it can be used to study molecular proximity and interactions.

Development of Bioactive Molecules: The piperazine-2,5-dione core is considered a "privileged scaffold" as it is a common motif in many bioactive natural products and synthetic molecules. csu.edu.au By introducing different side chains via substitution, researchers can explore structure-activity relationships for various biological targets. For example, conversion of the chloromethyl groups to azidomethyl groups provides a precursor for "click chemistry" (Huisgen cycloaddition), a powerful tool for bioconjugation and drug discovery.

Material Science Applications: The ability to introduce two functional groups allows this molecule to act as a monomer or cross-linker in polymer synthesis. For example, reaction with diamines could lead to the formation of polyamides.

The following table outlines several functional group transformations and their potential research applications.

| Initial Transformation | Resulting Functional Group | Potential Research Application |

|---|---|---|

| Reaction with NaN3 | Azidomethyl (-CH2N3) | Click chemistry, bioconjugation |

| Reaction with KSCN | Thiocyanatomethyl (-CH2SCN) | Synthesis of heterocyclic compounds |

| Reaction with thiourea, then hydrolysis | Thiomethyl (-CH2SH) | Probing disulfide bonds, metal chelation |

| Reaction with primary amines (H2N-R) | Secondary aminomethyl (-CH2NH-R) | Scaffold for combinatorial libraries |

Computational Probing of Reaction Transition States and Pathways

Computational chemistry offers powerful tools to investigate the reactivity of 3,6-Bis(chloromethyl)piperazine-2,5-dione. Methods like Density Functional Theory (DFT) can be employed to model reaction mechanisms and predict their feasibility.

Conformational Analysis: The piperazine-2,5-dione ring typically adopts a non-planar conformation, often a boat or twisted-boat shape. Computational methods can determine the preferred conformations of the parent molecule and its derivatives. This is crucial as the orientation of the chloromethyl groups can impact their accessibility and reactivity.

Predicting Reactivity: Molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. For 3,6-Bis(chloromethyl)piperazine-2,5-dione, these maps would highlight the electrophilic nature of the chloromethyl carbons and the nucleophilic character of the carbonyl oxygens. While specific computational studies on the reaction pathways of this exact molecule are not prominent, such modeling is routinely applied to piperazine-based compounds to understand their binding modes with biological targets like receptors and enzymes. nih.gov

Structural Characterization and Conformational Analysis in Research

Advanced Spectroscopic Methods for Elucidating Molecular Structure

Advanced spectroscopic techniques are indispensable for the detailed characterization of piperazine-2,5-dione derivatives. These methods provide insights into the connectivity, stereochemistry, and elemental composition of the molecules.

Multi-dimensional NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative stereochemistry of substituents on the piperazine-2,5-dione ring. The spatial proximity of protons in either a cis or trans configuration gives rise to distinct NOE correlations. csu.edu.au

For 3,6-disubstituted piperazine-2,5-diones, the relative orientation of the substituents can be assigned by observing NOE cross-peaks. In a cis isomer, NOE signals would be expected between the protons on the substituent groups and the vicinal ring protons on the same face of the ring. Conversely, in a trans isomer, such correlations would be absent. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts also provides valuable stereochemical information. In many instances, the protons at the 2- and 3-positions of the piperazine-dione system exhibit noticeable chemical shift differences between cis and trans isomers due to magnetic anisotropic effects of the side chains. csu.edu.au

A comparative analysis of the chemical shifts for analogous compounds like cis- and trans-3,6-dimethylpiperazine-2,5-dione can offer predictive values for 3,6-Bis(chloromethyl)piperazine-2,5-dione.

| Compound | Isomer | Proton Chemical Shifts (δ ppm) | Carbon Chemical Shifts (δ ppm) |

|---|---|---|---|

| 3,6-Dimethylpiperazine-2,5-dione (Analog) | cis | CH: ~4.15, CH₃: ~1.40 | C=O: ~168, CH: ~55, CH₃: ~18 |

| 3,6-Dimethylpiperazine-2,5-dione (Analog) | trans | CH: ~4.15, CH₃: ~1.40 | C=O: ~168, CH: ~55, CH₃: ~18 |

| 3,6-Bis(chloromethyl)piperazine-2,5-dione (Predicted) | cis/trans | CH: ~4.3-4.5, CH₂Cl: ~3.7-3.9 | C=O: ~165-167, CH: ~58-60, CH₂Cl: ~45-48 |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 3,6-Bis(chloromethyl)piperazine-2,5-dione and identifying products from its synthesis or subsequent reactions. The high accuracy of mass measurements allows for the unambiguous determination of molecular formulas.

The fragmentation patterns observed in the mass spectrum provide structural information. For piperazine-2,5-dione derivatives, characteristic fragmentation pathways include the cleavage of the side chains and the opening of the diketopiperazine ring. In the case of 3,6-Bis(chloromethyl)piperazine-2,5-dione, the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl) would be expected fragmentation pathways. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, further aiding in their identification. nih.gov

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺• | 210.0014 (for C₆H₈³⁵Cl₂N₂O₂) | Molecular Ion |

| [M-CH₂Cl]⁺ | 161.0298 | Loss of a chloromethyl radical |

| [M-Cl]⁺ | 175.0325 | Loss of a chlorine radical |

| [M-2CH₂Cl]⁺• | 112.0324 | Loss of both chloromethyl radicals |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For 3,6-disubstituted piperazine-2,5-diones, crystal structure analysis reveals the precise conformation of the ring and the orientation of the substituents.

Studies on analogous compounds, such as L-cis-3,6-dimethyl-2,5-piperazinedione, have shown that the six-membered ring is often non-planar, adopting a boat or twisted-boat conformation. researchgate.netdocumentsdelivered.com The angle between the two amide planes is a key parameter in describing the ring's puckering. researchgate.net For 3,6-Bis(chloromethyl)piperazine-2,5-dione, the crystal structure would elucidate the exact conformation and the influence of the chloromethyl groups on the ring geometry.

Intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules, play a significant role in the crystal packing. These interactions can lead to the formation of extended networks, such as chains or sheets. The presence of chlorine atoms in the chloromethyl substituents could also lead to halogen bonding interactions, further influencing the solid-state architecture.

Conformational Preferences and Dynamics of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring can exist in several conformations, including a planar form, a boat form, and various twisted-boat conformations. The energy barrier between these conformations is generally low, allowing for dynamic interconversion in solution. baranlab.org The preferred conformation is influenced by the nature and stereochemistry of the substituents at the 3 and 6 positions.

For cis-3,6-disubstituted piperazine-2,5-diones, the ring often adopts a boat or twisted-boat conformation to alleviate steric strain between the substituents, which are on the same side of the ring. In contrast, trans isomers, with substituents on opposite sides of the ring, may favor a more planar conformation. baranlab.org Computational studies can be employed to calculate the relative energies of these conformations for 3,6-Bis(chloromethyl)piperazine-2,5-dione.

Influence of Substituents on Molecular Conformation

The electronic and steric properties of the substituents at the 3 and 6 positions have a profound impact on the conformation of the piperazine-2,5-dione ring. Electronegative substituents, such as the chlorine atoms in the chloromethyl groups of the title compound, can influence the local geometry and electronic distribution within the molecule.

The steric bulk of the chloromethyl groups will play a significant role in determining the most stable conformation. In the cis isomer, steric hindrance between the two chloromethyl groups would likely force the ring into a more puckered boat-like conformation. In the trans isomer, the substituents are further apart, which may allow for a conformation closer to planar. The interplay between steric repulsion and stabilizing electronic interactions will ultimately dictate the preferred molecular geometry.

Chiroptical Properties and Stereochemical Purity Determination in Research Samples

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), are highly sensitive to the stereochemistry of chiral molecules. nih.gov For a chiral molecule like a non-meso isomer of 3,6-Bis(chloromethyl)piperazine-2,5-dione, VCD can be used to determine its absolute configuration by comparing the experimental spectrum with quantum chemical calculations. nih.gov

The VCD spectrum provides information about the three-dimensional arrangement of atoms in a molecule. The sign and intensity of the VCD bands, particularly in the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) regions, are characteristic of the molecular conformation and absolute stereochemistry. nih.gov In the solid state, VCD has been used to study the formation of dimers in diketopiperazine peptides through hydrogen bonding. nih.gov

The determination of stereochemical purity is crucial in many research applications. Chiral chromatography techniques, such as HPLC with a chiral stationary phase, can be used to separate enantiomers and diastereomers of 3,6-Bis(chloromethyl)piperazine-2,5-dione and quantify their relative amounts.

Computational and Theoretical Chemistry Studies of 3,6 Bis Chloromethyl Piperazine 2,5 Dione

Electronic Structure and Bonding Analysis via Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, no specific studies applying these methods to 3,6-Bis(chloromethyl)piperazine-2,5-dione have been found.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules by analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and charge distributions. For other piperazine-2,5-dione derivatives, DFT has been employed to understand their chemical behavior. In principle, similar calculations for 3,6-Bis(chloromethyl)piperazine-2,5-dione could reveal the influence of the electron-withdrawing chloromethyl groups on the reactivity of the piperazine-2,5-dione core. Such studies would be invaluable for predicting its susceptibility to nucleophilic or electrophilic attack and for designing synthetic pathways.

Ab Initio Methods for High-Accuracy Property Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide highly accurate calculations of molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain precise geometric parameters, vibrational frequencies, and thermochemical data for 3,6-Bis(chloromethyl)piperazine-2,5-dione. To date, no such high-accuracy calculations have been reported for this specific compound.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

The three-dimensional conformation of a molecule is crucial for its biological activity and physical properties. Molecular dynamics (MD) simulations can provide detailed information about the conformational preferences of 3,6-Bis(chloromethyl)piperazine-2,5-dione and the influence of solvent on its structure. Such simulations would allow for the exploration of the potential energy surface, identification of stable conformers, and understanding of the dynamic behavior of the chloromethyl side chains. Currently, no MD simulation studies have been published for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Quantum chemical calculations can predict parameters such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. While experimental spectroscopic data for 3,6-Bis(chloromethyl)piperazine-2,5-dione may exist, a computational study to predict and corroborate these findings is not available in the literature. Such a study would be beneficial for the structural elucidation and characterization of this and related compounds.

Theoretical Insights into Intramolecular and Intermolecular Interactions

The nature and strength of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular), play a critical role in determining the crystal packing, solubility, and biological interactions of a compound. Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis could be used to investigate potential intramolecular hydrogen bonds or other non-covalent interactions involving the chlorine atoms and the amide groups in 3,6-Bis(chloromethyl)piperazine-2,5-dione. Furthermore, an analysis of intermolecular interactions would be key to understanding its solid-state architecture. This area of research remains unaddressed for this molecule.

Reaction Mechanism Modeling and Energetic Profiles

Computational modeling is a powerful tool for elucidating reaction mechanisms and calculating the energetic profiles of chemical transformations. For 3,6-Bis(chloromethyl)piperazine-2,5-dione, this could involve studying its synthesis, degradation pathways, or its reactions with biological targets. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the kinetics and thermodynamics of relevant reactions. As of now, no such theoretical studies on the reaction mechanisms involving this compound have been reported.

Mechanistic Investigations of Biological Interactions Molecular Level Focus

Principles of Alkylation Mechanisms with Biological Nucleophiles

The biological activity of 3,6-Bis(chloromethyl)piperazine-2,5-dione is predicated on its ability to act as a bifunctional alkylating agent. The presence of two reactive chloromethyl groups allows for the formation of covalent bonds with and between biological macromolecules. This alkylation is a nucleophilic substitution reaction where cellular nucleophiles attack the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.

Covalent Adduct Formation with Proteins and Nucleic Acids at the Molecular Level

At the molecular level, 3,6-Bis(chloromethyl)piperazine-2,5-dione can form covalent adducts with both proteins and nucleic acids. In proteins, nucleophilic amino acid residues are the primary targets for alkylation. The side chains of cysteine (thiol group), histidine (imidazole ring), lysine (B10760008) (amino group), and methionine (thioether group) are particularly susceptible to alkylation by electrophilic compounds. The reaction with a protein nucleophile can result in a mono-adduct, where one of the chloromethyl groups has reacted, or a cross-link if the second chloromethyl group reacts with another nucleophile on the same or a different protein.

In the context of nucleic acids, the N7 position of guanine (B1146940) is the most nucleophilic site in DNA and a common target for alkylating agents. nih.govresearchgate.net The initial reaction of 3,6-Bis(chloromethyl)piperazine-2,5-dione with DNA would likely involve the formation of a monoadduct at the N7 of a guanine base. The second chloromethyl group can then react with another nucleophile. This can lead to three main types of DNA adducts:

Intrastrand cross-links: The second alkylation occurs on the same DNA strand, often with another guanine residue.

Interstrand cross-links: The second alkylation occurs on the opposite DNA strand, covalently linking the two strands of the DNA double helix. nih.gov This is often considered the most cytotoxic lesion as it physically prevents DNA strand separation, which is necessary for replication and transcription. nih.gov

DNA-protein cross-links: Following the initial alkylation of DNA, the second chloromethyl group can react with a nearby protein, covalently linking the protein to the DNA. mdpi.comnih.gov

The formation of these adducts disrupts the normal structure and function of these macromolecules, leading to cellular dysfunction.

Specificity and Selectivity of Alkylation Events in In Vitro Systems

The specificity and selectivity of alkylating agents like 3,6-Bis(chloromethyl)piperazine-2,5-dione in in vitro systems are influenced by several factors. The inherent nucleophilicity of the target site is a primary determinant, with more nucleophilic sites reacting at a faster rate. For example, the thiol group of cysteine is generally a stronger nucleophile than the amino group of lysine.

The local microenvironment of the nucleophile also plays a crucial role. In proteins, the accessibility of a particular amino acid residue to the alkylating agent is governed by the protein's three-dimensional structure. Residues buried within the protein core will be less reactive than those on the surface. Similarly, in DNA, the accessibility of the guanine N7 is influenced by the DNA sequence and its conformation. Some alkylating agents exhibit a degree of sequence selectivity, preferentially alkylating guanines in specific sequence contexts.

Competition between different nucleophiles is another key aspect of selectivity. In a cellular environment, there is a multitude of potential nucleophiles, including water, small molecules like glutathione, proteins, and nucleic acids. The relative rates of reaction with these different nucleophiles will determine the distribution of adducts. While bifunctional alkylating agents are known to react with both proteins and DNA, the formation of interstrand cross-links in DNA is often correlated with their cytotoxic effects.

Molecular Basis of Enzyme-Compound Interactions and Inhibition

The interaction of 3,6-Bis(chloromethyl)piperazine-2,5-dione with enzymes can lead to their inhibition through covalent modification. This can occur either at the active site or at an allosteric site.

Active Site Binding and Mechanistic Consequences

Given the reactivity of its chloromethyl groups, 3,6-Bis(chloromethyl)piperazine-2,5-dione can act as an active site-directed inhibitor for enzymes that possess a nucleophilic residue in their active site. This is a common mechanism for chloromethyl ketone inhibitors of proteases. In such cases, the inhibitor binds to the active site in a manner similar to the natural substrate. The proximity and favorable orientation of the reactive chloromethyl group to a nucleophilic amino acid in the catalytic center (e.g., a cysteine in a cysteine protease or a histidine in a serine protease) facilitates a rapid alkylation reaction.

This covalent modification of the active site residue is typically irreversible and leads to the inactivation of the enzyme. The formation of a stable covalent bond prevents the enzyme from binding its substrate and carrying out its catalytic function. The specificity of such inhibition is determined by the ability of the inhibitor to bind selectively to the active site of the target enzyme.

Allosteric Modulation Mechanisms

In addition to direct active site inhibition, covalent modification of an enzyme at a site distinct from the active site can lead to allosteric modulation. Allosteric sites are regions on an enzyme that, when bound by a ligand, can alter the enzyme's conformation and thereby its activity.

If 3,6-Bis(chloromethyl)piperazine-2,5-dione were to alkylate a nucleophilic residue within an allosteric pocket, it could induce a conformational change that is transmitted to the active site. This could either inhibit or, in some cases, activate the enzyme. The piperazine-2,5-dione scaffold could play a role in directing the molecule to specific allosteric sites. While this mechanism is plausible, it is generally less common for highly reactive, non-specific alkylating agents. However, some molecules containing a piperazine (B1678402) core have been shown to act as allosteric inhibitors of certain enzymes, suggesting that the piperazine scaffold can be incorporated into molecules that target allosteric sites.

DNA/RNA Binding Modes and Intercalation Mechanisms

The primary mode of interaction between 3,6-Bis(chloromethyl)piperazine-2,5-dione and nucleic acids is expected to be covalent alkylation, as detailed in section 6.1.1. The formation of mono-adducts and, more significantly, inter- and intrastrand cross-links disrupts the structure of the DNA double helix, interfering with replication and transcription.

While covalent binding is the dominant mechanism for alkylating agents, non-covalent interactions can also play a role in the initial association of the compound with DNA and can influence its reactivity. One such non-covalent binding mode is intercalation. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. The piperazine-2,5-dione ring, being a relatively planar and rigid structure, could potentially have some intercalative properties. However, the presence of the flexible chloromethyl side chains might hinder efficient stacking between the base pairs.

It is more likely that any non-covalent association with DNA would be through groove binding, where the molecule fits into the major or minor groove of the DNA. This initial binding could then position one of the chloromethyl groups for subsequent alkylation of a nearby base. However, for a classic bifunctional alkylating agent like 3,6-Bis(chloromethyl)piperazine-2,5-dione, the formation of covalent cross-links remains the most mechanistically significant interaction with DNA.

Structure-Mechanism Relationships for Molecular Bioactivity

The bioactivity of 3,6-Bis(chloromethyl)piperazine-2,5-dione is intrinsically linked to its structural features, primarily the piperazine-2,5-dione core and the two reactive chloromethyl side chains. This configuration positions the compound as a bifunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic biomolecules.

The central piperazine-2,5-dione ring serves as a rigid scaffold, holding the two chloromethyl groups in a specific spatial orientation. This geometric arrangement is crucial for the compound's ability to interact with and crosslink biological macromolecules. The mechanism of action is presumed to be analogous to that of other bifunctional alkylating agents, where the electrophilic chloromethyl groups react with nucleophilic sites on cellular macromolecules, most notably DNA. nih.govnih.gov

The reaction proceeds via nucleophilic substitution, where a nucleophile, such as the N7 atom of a guanine base in DNA, attacks the carbon atom of the chloromethyl group, displacing the chloride ion. The presence of two such reactive groups on the same molecule allows for the formation of various adducts. A monofunctional interaction involves the alkylation of a single site, while the bifunctional nature of the molecule enables it to form both intrastrand and interstrand cross-links in DNA. nih.gov Interstrand cross-links, in particular, are highly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

The structure-activity relationship of such alkylating agents is heavily dependent on the reactivity of the alkylating moieties. For 3,6-Bis(chloromethyl)piperazine-2,5-dione, the chlorine atoms are good leaving groups, rendering the adjacent methylene (B1212753) carbons susceptible to nucleophilic attack. The nature of the leaving group and the stability of the resulting carbocation intermediate are key determinants of the alkylating efficiency and, consequently, the biological potency.

While direct studies on the structure-activity relationship of 3,6-Bis(chloromethyl)piperazine-2,5-dione are not extensively documented, data from analogous compounds underscore the importance of the alkylating side chains. For instance, studies on a related compound, 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride (NSC-135758), have demonstrated its potent activity as a DNA alkylating agent, leading to the inhibition of DNA synthesis in cancer cells. nih.gov The cytotoxic potency of such compounds is directly correlated with their ability to form covalent adducts with DNA.

To illustrate the structure-activity relationships in bifunctional alkylating agents with a piperazinedione core, the following table presents a conceptual comparison of how modifications to the reactive groups could influence their biological activity.

| Compound/Analog | Reactive Group | Relative Reactivity (Hypothesized) | Expected Cytotoxicity |

| 3,6-Bis(chloromethyl)piperazine-2,5-dione | -CH₂Cl | High | Significant |

| 3,6-Bis(hydroxymethyl)piperazine-2,5-dione | -CH₂OH | Low | Low/Negligible |

| 3,6-Bis(bromomethyl)piperazine-2,5-dione | -CH₂Br | Very High | High |

| 3,6-Bis(iodomethyl)piperazine-2,5-dione | -CH₂I | Highest | Very High |

This table illustrates that the nature of the halogen in the side chain is expected to directly impact the alkylating potential and thus the cytotoxicity of the compound, with the order of reactivity being I > Br > Cl >> OH.

Development of Molecular Probes for Target Identification and Validation in Chemical Biology Research

The inherent reactivity of 3,6-Bis(chloromethyl)piperazine-2,5-dione makes it a promising candidate for the development of molecular probes for target identification and validation in the field of chemical biology. Molecular probes are essential tools that allow researchers to identify the biological targets of a compound and to elucidate its mechanism of action.

The two chloromethyl groups can act as "warheads" that covalently bind to the biological targets of the molecule. By incorporating a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a clickable alkyne or azide (B81097) group, into the structure of 3,6-Bis(chloromethyl)piperazine-2,5-dione, it can be transformed into a powerful molecular probe. This modification would ideally be made at a position that does not significantly interfere with the compound's binding to its target, for instance, by modifying the piperazine ring nitrogens if they are not critical for activity.

Upon introduction to a biological system, such a probe would covalently bind to its target protein(s) or nucleic acids. The reporter tag then allows for the detection, isolation, and identification of these targets. For example, a biotinylated probe would allow for the capture of the target-probe complex using streptavidin-coated beads, followed by identification of the target protein by mass spectrometry. A fluorescently tagged probe would enable the visualization of the subcellular localization of the target.

The development of such probes would be instrumental in validating the presumed DNA-alkylating mechanism of 3,6-Bis(chloromethyl)piperazine-2,5-dione and could also lead to the discovery of novel protein targets, thereby expanding our understanding of its biological effects.

The following table outlines the design and potential applications of hypothetical molecular probes based on the 3,6-Bis(chloromethyl)piperazine-2,5-dione scaffold.

| Probe Component | Function | Example Reporter Tag | Application |

| 3,6-Bis(chloromethyl)piperazine-2,5-dione Scaffold | Target Binding and Covalent Modification | N/A | Provides specificity and covalent linkage to the biological target. |

| Reporter Tag | Detection and Isolation | Fluorescein, Rhodamine | Visualization of target localization within cells via fluorescence microscopy. |

| Biotin | Affinity purification of target-probe complexes for identification by mass spectrometry. | ||

| Alkyne or Azide | Click chemistry-based labeling for various downstream applications, including proteomics and imaging. | ||

| Linker | Spacial Separation | Polyethylene glycol (PEG) | Connects the scaffold to the reporter tag and minimizes steric hindrance. |

The synthesis of these molecular probes would involve chemical modifications of the 3,6-Bis(chloromethyl)piperazine-2,5-dione structure to incorporate the desired linker and reporter tag. The resulting tools would be invaluable for detailed mechanistic studies and for the broader exploration of the compound's interactome within a cellular context.

Role As a Chemical Precursor and Building Block in Advanced Synthesis

Utility in the Construction of Complex Heterocyclic Systems

The bifunctional nature of 3,6-bis(chloromethyl)piperazine-2,5-dione makes it an ideal precursor for the synthesis of complex heterocyclic architectures, particularly bridged and fused bicyclic systems. The two chloromethyl groups can react with a variety of dinucleophiles, leading to cyclization reactions that generate larger, more intricate ring systems.

Research into the synthesis of piperazine-containing macrocycles has shown that piperazine (B1678402) units can be incorporated into larger ring systems for applications such as metal ion binding. nih.gov The 3,6-bis(chloromethyl)piperazine-2,5-dione scaffold provides a rigid and stereochemically defined starting point for creating novel macroheterocycles. For example, reaction with diamines, dithiols, or diols can yield macrocycles of varying sizes and properties. Intramolecular reactions can also be envisioned, where the chloromethyl groups react with nucleophiles tethered to the piperazine nitrogen atoms to form bicyclic structures. The piperazine-2,5-dione moiety itself is a key structural feature in many natural products, and its derivatives are utilized in the synthesis of other heterocyclic systems like pyrazines. mdpi.com

Below is a table illustrating potential cyclization reactions with various dinucleophiles to form complex heterocyclic systems.

| Dinucleophile | Resulting Heterocyclic System | Potential Application Area |

| Ethane-1,2-diamine | Fused Diazabicycloalkane | Ligand Design |

| Propane-1,3-dithiol | Bridged Thia-diazamacrocycle | Metal Sequestration |

| Catechol | Fused Benzodioxepine-piperazinedione | Materials Science |

| Hydrazine | Fused Diazatricyclic System | Energetic Materials Research |

Application in Peptide and Peptidomimetic Chemistry as a Scaffold

The piperazine-2,5-dione core is a privileged scaffold in medicinal chemistry for the development of peptidomimetics. nih.gov These cyclic structures are conformationally constrained and exhibit enhanced stability against enzymatic degradation compared to their linear peptide counterparts. nih.govmdpi.com 3,6-Bis(chloromethyl)piperazine-2,5-dione serves as a constrained glycyl-glycine dipeptide analog where the side chains can be readily elaborated.

By substituting the chlorine atoms with various nucleophiles, a diverse library of dipeptide mimetics can be synthesized. This approach allows for the systematic modification of side-chain functionalities to mimic natural amino acids or to introduce novel, non-natural side chains, thereby exploring new chemical space for drug discovery. The rigid backbone orients the appended side chains in well-defined spatial arrangements, which is crucial for specific interactions with biological targets such as receptors and enzymes. nih.gov

The following table demonstrates how different nucleophiles can be used to introduce side chains that mimic those of natural amino acids.

| Nucleophile | Resulting Side Chain (-CH₂-Nu) | Mimicked Amino Acid |

| Methanethiol (as MeS⁻) | -CH₂-S-CH₃ | Methionine |

| Benzylamine | -CH₂-NH-CH₂-Ph | Phenylalanine (extended) |

| Sodium Phenoxide | -CH₂-O-Ph | Phenylalanine (isostere) |

| Indole (at N1) | -CH₂-(1H-indol-1-yl) | Tryptophan (isostere) |

| Imidazole | -CH₂-(1H-imidazol-1-yl) | Histidine |

Synthesis of Multifunctional Molecules via Sequential Derivatization

While the two chloromethyl groups in 3,6-bis(chloromethyl)piperazine-2,5-dione are chemically identical, their sequential derivatization offers a pathway to unsymmetrically substituted, multifunctional molecules. By carefully controlling reaction conditions, such as stoichiometry, temperature, and the nature of the nucleophile, it is possible to achieve selective monosubstitution. The resulting monochlorinated intermediate can then be reacted with a second, different nucleophile to yield a disubstituted product with two distinct functionalities.

This strategy is analogous to methods used to prepare unsymmetrical bis-arylidene derivatives from 1,4-diacetylpiperazine-2,5-dione (B1297580), where reactions can be controlled to occur in a stepwise fashion. mdpi.com This approach is highly valuable for creating molecules with orthogonal properties. For instance, one side chain could be designed to interact with a biological target, while the second carries a reporter group or a moiety to improve pharmacokinetic properties.

A potential reaction pathway and examples of resulting multifunctional molecules are outlined in the table below.

| Step 1 Nucleophile (Nu¹) | Intermediate | Step 2 Nucleophile (Nu²) | Final Unsymmetrical Product |

| Sodium Azide (B81097) (NaN₃) | 3-(Azidomethyl)-6-(chloromethyl)piperazine-2,5-dione | Propargylamine | 3-(Azidomethyl)-6-((prop-2-yn-1-ylamino)methyl)piperazine-2,5-dione |

| 4-Mercaptobenzoic acid | 4-(((6-(Chloromethyl)-2,5-dioxopiperazin-3-yl)methyl)thio)benzoic acid | Ammonia (NH₃) | 4-(((6-(Aminomethyl)-2,5-dioxopiperazin-3-yl)methyl)thio)benzoic acid |

| Phenol | 3-(Chloromethyl)-6-(phenoxymethyl)piperazine-2,5-dione | Thiourea | (6-(Phenoxymethyl)-2,5-dioxopiperazin-3-yl)methyl isothiouronium chloride |

Incorporation into Supramolecular Assemblies for Research Purposes

The defined geometry and bifunctional nature of 3,6-bis(chloromethyl)piperazine-2,5-dione make it an excellent building block for the rational design of supramolecular assemblies. The rigid core acts as a scaffold to position appended functional groups, while the amide protons and carbonyl oxygens of the piperazinedione ring can participate directly in hydrogen-bonding networks.

By reacting the chloromethyl groups with molecules containing recognition motifs (e.g., hydrogen-bonding arrays, aromatic surfaces for π-stacking, or metal-coordinating ligands), researchers can construct complex, ordered structures. The reaction with multitopic linkers can lead to the formation of discrete macrocycles or extended structures like coordination polymers and covalent organic frameworks. These organized assemblies are of significant interest for applications in materials science, including molecular recognition, catalysis, and porous materials. The synthesis of piperazine-containing macrocycles for hosting guest molecules or metal ions is an established field that can be further advanced using this versatile precursor. nih.gov

The table below outlines how the scaffold can be functionalized to create components for various supramolecular assemblies.

| Appended Functional Group | Supramolecular Interaction | Resulting Assembly Type |

| Pyridine or Bipyridine | Metal Coordination | Metallomacrocycle, Coordination Polymer |

| Carboxylic Acid or Amide | Hydrogen Bonding | Self-Assembled Rosettes, Tapes, or Sheets |

| Naphthalene or Anthracene | π-π Stacking | Stacked Molecular Arrays |

| Crown Ether | Host-Guest Interaction | nih.govRotaxanes, Molecular Shuttles |

Design of Linkers and Scaffolds for Chemical Biology Tools and Probes

In chemical biology, probes are essential tools for studying and manipulating biological systems. 3,6-Bis(chloromethyl)piperazine-2,5-dione is a suitable platform for constructing such probes due to its capacity for dual functionalization. unimi.it The sequential derivatization strategy allows for the precise installation of a targeting ligand and a reporter or effector moiety onto a single, compact scaffold.

One chloromethyl group can be functionalized with a molecule that has a high affinity for a specific biological target, such as a protein or nucleic acid. The other chloromethyl group can be attached to a reporter tag (e.g., a fluorophore like coumarin, a biotin (B1667282) tag for affinity purification) or a photoreactive group (e.g., a benzophenone (B1666685) or diazirine for photoaffinity labeling). rsc.org The piperazinedione core serves as a rigid linker, ensuring that the two functional ends are held at a defined distance and orientation, which can be critical for the probe's function.

The components of a typical chemical probe and how they can be assembled using the 3,6-bis(chloromethyl)piperazine-2,5-dione scaffold are detailed below.

| Probe Component | Example Moiety | Attachment Site |

| Targeting Ligand | Small molecule inhibitor, peptide sequence | Via substitution at C-3 chloromethyl |

| Reporter/Effector Tag | Fluorescein, Biotin, Alkyne handle for click chemistry | Via substitution at C-6 chloromethyl |

| Photoreactive Group | Benzophenone, Diazirine | Via substitution at C-6 chloromethyl |

| Scaffold/Linker | 3,6-Disubstituted-piperazine-2,5-dione | The core molecule itself |

Analytical Methodologies for Research and Development of the Compound

Chromatographic Techniques for High-Purity Isolation and Analysis of Reaction Mixtures

The isolation of high-purity 3,6-Bis(chloromethyl)piperazine-2,5-dione from complex reaction mixtures and the analysis of its isomeric composition are heavily reliant on chromatographic techniques. The choice of method depends on the scale of the purification and the analytical information required.

Flash Column Chromatography is a primary method for the purification of piperazine-2,5-dione derivatives on a preparative scale. chemrxiv.org Using a stationary phase like silica (B1680970) gel, a solvent system is selected to effectively separate the target compound from unreacted starting materials, reagents, and byproducts. nih.gov

Size Exclusion Chromatography (SEC) can be employed to separate isomers, particularly when there is a significant difference in their three-dimensional shape. chemrxiv.org This technique separates molecules based on their hydrodynamic volume, offering a valuable tool for isolating specific stereoisomers (e.g., cis- vs. trans-isomers) of the substituted piperazinedione core. chemrxiv.org

Gas Chromatography (GC) is a powerful analytical tool for assessing the purity of the final product and for analyzing the composition of reaction mixtures. When coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), GC can separate and quantify volatile derivatives or the compound itself if it is sufficiently thermally stable. The separation of regioisomeric piperazine (B1678402) derivatives has been successfully achieved using midpolarity stationary phases. auburn.edu

| Technique | Principle | Application for 3,6-Bis(chloromethyl)piperazine-2,5-dione | Advantages | Limitations |

| Flash Column Chromatography | Adsorption | Preparative scale purification from reaction mixtures. chemrxiv.org | High capacity, cost-effective. | Can be time-consuming, solvent-intensive. |

| Size Exclusion Chromatography (SEC) | Molecular Size | Isolation of cis- and trans-isomers. chemrxiv.org | Mild conditions, preserves compound integrity. | Lower resolution compared to other methods. |

| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid/solid phase. | Purity assessment, analysis of volatile byproducts. auburn.edu | High resolution, sensitive, quantitative. | Requires compound to be volatile and thermally stable. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a mobile liquid phase and a stationary solid phase. | Analytical and preparative separation, purity determination, and isomer analysis. | High resolution, versatile, applicable to non-volatile compounds. | Higher cost, more complex instrumentation. |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Understanding the kinetics and mechanism of the formation of 3,6-Bis(chloromethyl)piperazine-2,5-dione requires monitoring the reaction in real-time. In situ spectroscopic techniques are invaluable for this purpose, as they allow for the observation of reactant consumption, intermediate formation, and product generation without altering the reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier tool for this analysis. ¹H NMR and ¹³C NMR can provide detailed structural information. researchgate.net By acquiring spectra at various time points during the synthesis (e.g., the cyclization of a dipeptide precursor), it is possible to track the signals corresponding to the starting materials and the product, thereby determining reaction kinetics. researchgate.netnih.gov Simple NMR analyses are effective for identifying cis and trans isomers in substituted piperazine-2,5-diones. researchgate.net Modern analytical techniques like NMR allow for the real-time monitoring of reaction progress and the identification of reaction intermediates in halogenation processes. numberanalytics.com

Fourier-Transform Infrared (FTIR) Spectroscopy can also be used for in situ monitoring. The formation of the piperazine-2,5-dione ring can be followed by observing the appearance of characteristic amide carbonyl (C=O) stretching vibrations and the disappearance of precursor functional groups. Time-resolved in situ Diffuse Reflectance Infrared Fourier Transform (DRIFTS) spectroscopy, for instance, allows for continuous monitoring of changes in surface functionality during a chemical process. researchgate.net

| Technique | Information Provided | Application in Synthesis Monitoring |

| NMR Spectroscopy | Detailed molecular structure, stereochemistry, quantification of species. researchgate.net | Tracking the conversion of linear precursors to the cyclic piperazinedione, identifying intermediates, and determining isomeric ratios (cis vs. trans). chemrxiv.orgresearchgate.net |

| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-Cl). | Monitoring the appearance of amide carbonyl bands and the disappearance of starting material peaks (e.g., amine or carboxylic acid groups). researchgate.net |

| UV-Vis Spectroscopy | Changes in conjugation or chromophores. | Can be used if the reactants, intermediates, or products have distinct UV-Vis absorption profiles. |

Advanced Titration Methods for Reactivity Studies

The two chloromethyl groups on the 3,6-Bis(chloromethyl)piperazine-2,5-dione molecule are reactive sites for nucleophilic substitution. Advanced titration methods can be employed to study the kinetics and reactivity of these groups.

Potentiometric Titration can be used to monitor reactions that involve a change in ion concentration. For instance, the reaction of the chloromethyl groups with a nucleophile that releases a chloride ion (Cl⁻) can be followed by monitoring the Cl⁻ concentration with an ion-selective electrode. This allows for the determination of reaction rates and the investigation of factors influencing reactivity.

| Parameter | Coulometric Titration Data (Hypothetical) |

| Sample | 3,6-Bis(chloromethyl)piperazine-2,5-dione |

| Reaction | Combustion followed by titration of HCl |

| Endpoint Detection | Constant silver-ion concentration maintenance |

| Measured Charge (Q) | 1.50 C |

| Calculated Moles of Cl⁻ | 7.77 x 10⁻⁶ mol |

| Calculated Mass of Compound | 0.81 mg |

Isotope Labeling Strategies for Mechanistic Elucidation

Isotope labeling is a powerful technique for unraveling complex reaction mechanisms by tracing the path of atoms throughout a chemical transformation. nih.gov For the synthesis of 3,6-Bis(chloromethyl)piperazine-2,5-dione, stable isotopes such as ¹³C, ¹⁵N, ²H (Deuterium), and ³⁷Cl can be incorporated into the precursor molecules.

By synthesizing the compound from labeled precursors and analyzing the product using mass spectrometry or NMR spectroscopy, the exact positions of the labeled atoms can be determined. This provides definitive insights into bond-forming and bond-breaking steps. For example, using a precursor amino acid labeled with ¹⁵N would confirm whether the nitrogen atoms in the final piperazinedione ring originate from the amino groups of the precursor. Similarly, labeling the chloromethyl group with ¹³C or ³⁷Cl can be used to study the mechanisms of subsequent nucleophilic substitution reactions at these positions. This approach has a long tradition in biosynthesis studies and has seen a revival with modern analytical methods. nih.gov

| Isotope | Precursor for Labeling | Analytical Technique | Mechanistic Insight |

| ¹³C | Labeled amino acid precursor (e.g., 3-chloroalanine) | ¹³C NMR, Mass Spectrometry | Tracing the carbon skeleton during cyclization; studying rearrangement reactions. |

| ¹⁵N | Labeled amino acid precursor | ¹⁵N NMR, Mass Spectrometry | Confirming the origin of nitrogen atoms in the heterocyclic ring. |

| ²H (D) | Deuterated solvent or precursor | ¹H NMR, Mass Spectrometry | Investigating the role of proton transfers (Kinetic Isotope Effect). |

| ³⁷Cl | Labeled chlorinating agent | Mass Spectrometry | Following the fate of the chlorine atom in substitution reactions. |

Hyphenated Techniques for Comprehensive Analysis of Reaction Products and Byproducts

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for the comprehensive characterization of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds. It separates the components of a mixture in the gas chromatograph before they are introduced into the mass spectrometer, which provides mass information for identification and structural elucidation. auburn.edu This is useful for identifying byproducts, impurities, or degradation products in a sample of 3,6-Bis(chloromethyl)piperazine-2,5-dione.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile. High-performance liquid chromatography (HPLC) separates the components, which are then ionized and analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental compositions. mdpi.com This is crucial for confirming the identity of the desired product and characterizing unknown impurities formed during synthesis.

Another relevant technique is Combustion-Ion Chromatography (C-IC) , which can be used for the speciation of adsorbable organic halogens (AOX) into adsorbable organic chlorine (AOCl), bromine (AOBr), and iodine (AOI). researchgate.net This would be highly specific for analyzing the chlorinated nature of the target compound and its related byproducts.

| Technique | Separation Method | Detection Method | Application for 3,6-Bis(chloromethyl)piperazine-2,5-dione |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification of volatile impurities and reaction byproducts. auburn.edu |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation and identification of the main product, isomers, and non-volatile byproducts. bldpharm.com |

| LC-HRMS | Liquid Chromatography | High-Resolution Mass Spectrometry | Accurate mass measurement for empirical formula confirmation of the product and unknown impurities. mdpi.com |

| C-IC | Combustion | Ion Chromatography | Speciation and quantification of adsorbable organic chlorine, confirming the halogen content. researchgate.net |

Current Challenges and Future Perspectives in the Research of 3,6 Bis Chloromethyl Piperazine 2,5 Dione

Addressing Synthetic Limitations and Scale-Up Methodologies for Research Applications

The synthesis of 3,6-bis(chloromethyl)piperazine-2,5-dione, a symmetrically substituted diketopiperazine (DKP), presents notable challenges that currently limit its widespread availability and application in research. The primary route to this compound involves the cyclodimerization of a suitably protected 3-chloroalanine (B1143638) derivative. However, this process is often plagued by low yields and the formation of side products, complicating purification.

One of the main difficulties lies in controlling the stereochemistry of the two chloromethyl substituents. The cyclization can result in a mixture of cis and trans isomers, which can be difficult to separate and may exhibit different reactivity and properties. Achieving high diastereoselectivity is a key challenge that needs to be addressed for consistent and reproducible research outcomes.

Furthermore, the scale-up of the synthesis from laboratory to research-applicable quantities is a significant hurdle. Reactions that are manageable on a small scale can become problematic when scaled up, leading to issues with heat transfer, mixing, and product isolation. Developing robust and scalable synthetic protocols is crucial for making this compound more accessible to the broader scientific community. Future research in this area should focus on:

Development of stereoselective catalytic methods: Exploring new catalysts and reaction conditions to favor the formation of a single desired stereoisomer.

Flow chemistry approaches: Utilizing continuous flow reactors could offer better control over reaction parameters, potentially leading to higher yields, improved purity, and safer scale-up.

Alternative synthetic routes: Investigating novel synthetic pathways that avoid problematic intermediates or reaction conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Advantages | Challenges | Potential for Scale-Up |

|---|---|---|---|

| Cyclodimerization of 3-chloroalanine derivatives | Direct route to the DKP core | Low yields, stereocontrol issues, side product formation | Moderate, requires significant optimization |

| Halogenation of a pre-formed DKP scaffold | Potentially better control over the core structure | Harsh reaction conditions, potential for over-halogenation | Feasible with careful control of stoichiometry and conditions |

| Enzymatic synthesis | High stereoselectivity, mild conditions | Enzyme availability and stability, substrate scope limitations | Potentially high, dependent on enzyme engineering and process development |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The bifunctional nature of 3,6-bis(chloromethyl)piperazine-2,5-dione, with two reactive chloromethyl groups appended to a rigid cyclic dipeptide core, opens the door to a wide range of chemical transformations. The primary mode of reactivity involves nucleophilic substitution at the chloromethyl carbons, allowing for the introduction of a diverse array of functional groups.

While simple nucleophilic displacements are expected, the exploration of less conventional reactivity is a key area for future research. The proximity of the two electrophilic centers could lead to unique intramolecular reactions or facilitate the formation of macrocyclic structures. For instance, reaction with bifunctional nucleophiles could lead to the formation of novel bridged or cage-like molecules.

Radical-mediated reactions: Investigating the potential for single-electron transfer (SET) processes to generate radical intermediates, which could then participate in a variety of coupling or addition reactions.

Metal-catalyzed cross-coupling reactions: Utilizing the chloromethyl groups as handles for palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Ring-opening and rearrangement reactions: Exploring conditions that could induce the opening of the diketopiperazine ring, followed by rearrangement to form novel heterocyclic scaffolds.

Deeper Computational Insights into Complex Molecular Interactions

Computational chemistry offers a powerful tool to complement experimental studies on 3,6-bis(chloromethyl)piperazine-2,5-dione. Molecular modeling can provide valuable insights into the compound's conformational preferences, electronic properties, and reactivity.

A key area for computational investigation is the conformational landscape of the molecule. The piperazine-2,5-dione ring can adopt different conformations, such as boat and chair forms, and the orientation of the chloromethyl substituents will be influenced by these conformations. Understanding the relative energies of these conformers is crucial for predicting the molecule's shape and how it will interact with other molecules.

Computational methods can also be used to probe the reactivity of the chloromethyl groups. By calculating parameters such as electrostatic potential maps and frontier molecular orbital energies, researchers can predict which sites are most susceptible to nucleophilic attack and how the reactivity might be influenced by the surrounding molecular environment. Deeper computational insights could be gained by focusing on:

Quantum mechanical calculations: To accurately model the electronic structure and predict reaction pathways and transition states for various transformations.

Molecular dynamics simulations: To study the dynamic behavior of the molecule in different solvent environments and its interactions with potential binding partners.

Docking studies: To predict how the molecule might bind to biological targets, which could guide the design of new bioactive compounds.

Integration into Advanced Materials Science Research, focusing on synthesis of novel architectures

The rigid, bifunctional nature of 3,6-bis(chloromethyl)piperazine-2,5-dione makes it an attractive building block for the synthesis of novel materials with unique architectures and properties. The two reactive chloromethyl groups provide anchor points for polymerization or for grafting onto surfaces.

One promising application is in the synthesis of porous organic polymers (POPs) or covalent organic frameworks (COFs). By reacting 3,6-bis(chloromethyl)piperazine-2,5-dione with multitopic linkers, it should be possible to construct extended, porous networks. The diketopiperazine core could impart specific properties to these materials, such as chirality and hydrogen-bonding capabilities, which could be exploited for applications in gas storage, separation, and catalysis.

Another area of interest is the use of this compound as a crosslinking agent to modify the properties of existing polymers. The introduction of the rigid diketopiperazine unit into a polymer network could enhance its thermal stability, mechanical strength, and chemical resistance. Future research in materials science could explore:

Synthesis of linear and cross-linked polymers: Utilizing the bifunctionality to create novel polymers with tailored properties.

Development of self-assembling systems: The hydrogen-bonding capabilities of the diketopiperazine core could be harnessed to drive the self-assembly of the molecule into supramolecular structures such as nanotubes or gels. nih.gov

Surface modification: Grafting the molecule onto surfaces to create functional coatings with specific recognition or catalytic properties.

Emerging Interdisciplinary Research Avenues at the Interface of Chemistry and Biology, particularly in tool development

The unique structural features of 3,6-bis(chloromethyl)piperazine-2,5-dione make it a valuable scaffold for the development of chemical tools to probe biological systems. Its rigid core can serve as a platform for the precise spatial arrangement of functional groups, while the reactive chloromethyl groups allow for covalent attachment to biological targets.

One exciting avenue is the development of bifunctional chemical probes. chemrxiv.orgnih.gov By attaching a targeting moiety to one chloromethyl group and a reporter or effector molecule to the other, researchers can create tools to study protein-protein interactions, map active sites of enzymes, or deliver payloads to specific cells. The diketopiperazine scaffold provides a robust and predictable framework for constructing such probes. researchgate.net

Furthermore, the ability of the chloromethyl groups to act as alkylating agents suggests potential applications in the development of covalent inhibitors. nih.gov By designing molecules where the diketopiperazine core directs the compound to a specific protein, the chloromethyl groups could then form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This approach could be particularly useful for targeting challenging proteins that are not amenable to traditional non-covalent inhibitors. Emerging interdisciplinary research could focus on:

Design and synthesis of activity-based probes: To identify and characterize new enzyme activities in complex biological samples.

Development of targeted covalent inhibitors: For therapeutic applications in areas such as oncology and infectious diseases.

Creation of novel drug delivery systems: Utilizing the diketopiperazine scaffold to construct carriers for the targeted delivery of therapeutic agents. nih.govgoogle.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.